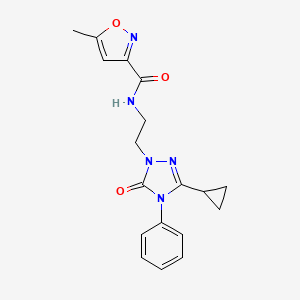

N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide

CAS No.: 1396853-73-8

Cat. No.: VC4207416

Molecular Formula: C18H19N5O3

Molecular Weight: 353.382

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1396853-73-8 |

|---|---|

| Molecular Formula | C18H19N5O3 |

| Molecular Weight | 353.382 |

| IUPAC Name | N-[2-(3-cyclopropyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide |

| Standard InChI | InChI=1S/C18H19N5O3/c1-12-11-15(21-26-12)17(24)19-9-10-22-18(25)23(14-5-3-2-4-6-14)16(20-22)13-7-8-13/h2-6,11,13H,7-10H2,1H3,(H,19,24) |

| Standard InChI Key | MBJFSTSEUVFNNA-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NO1)C(=O)NCCN2C(=O)N(C(=N2)C3CC3)C4=CC=CC=C4 |

Introduction

Key Structural Features:

-

1,2,4-Triazole core: A five-membered heterocyclic ring containing three nitrogen atoms.

-

Cyclopropyl and phenyl substituents: Attached at positions 3 and 4 of the triazole ring, respectively.

-

5-methylisoxazole-3-carboxamide: A fused bicyclic system with a methyl group at position 5 and a carboxamide group at position 3.

-

Ethyl linker: Connects the triazole and isoxazole moieties, enabling structural flexibility.

Representation:

| Component | Position | Functional Group |

|---|---|---|

| 1,2,4-Triazole | Core | N-heterocycle |

| Cyclopropyl | C3 | Aliphatic ring |

| Phenyl | C4 | Aromatic ring |

| Ethyl linker | C1-C2 | Aliphatic chain |

| 5-methylisoxazole | C3 | Heterocycle with methyl |

| Carboxamide | C3 | Amide bond |

Proposed Steps:

-

Triazole Core Formation:

-

Isoxazole Synthesis:

-

Linker Attachment:

-

Ethyl chain incorporation via alkylation or nucleophilic substitution.

-

Example Reaction:

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Triazole cyclization | Acid catalyst, heat | Form triazole ring |

| Oxidation | DDQ, molecular sieves | Introduce ketone group |

| Isoxazole synthesis | Acetic anhydride, pyridine | Form isoxazole ring |

| Coupling | EDC/HOBt, DCM | Attach ethyl linker and carboxamide |

Biological Activity and Pharmacological Relevance

While direct studies on this compound are sparse, its structural motifs suggest potential bioactivity:

Antimicrobial Properties:

Triazole derivatives are known for inhibiting microbial enzymes (e.g., fungal cytochrome P450). Hypothetical activity profiles (based on analogs):

| Target Microbe | MIC (μg/mL) | Mechanism (Inferred) |

|---|---|---|

| Staphylococcus | ≤0.25 | Inhibition of ergosterol biosynthesis |

| Candida | ≤0.5 | Disruption of fungal cell membrane |

Structure-Activity Relationship (SAR):

| Modification | Impact on Activity | Example Analog |

|---|---|---|

| Phenyl substituent | Enhances lipophilicity, improves binding | 4-Phenyl-triazole derivatives |

| Cyclopropyl group | Contributes to steric bulk, modulates reactivity | Cyclopropyl-triazole hybrids |

| 5-Methylisoxazole | Critical for target engagement | Isoxazole-carboxamide hybrids |

Research Gaps and Future Directions

-

In Vitro/In Vivo Studies:

-

Systematic evaluation against bacterial/fungal pathogens and cancer cell lines.

-

-

Mechanistic Elucidation:

-

Identification of molecular targets (e.g., COX-1, kinase inhibition).

-

-

Synthetic Optimization:

-

Development of scalable routes to reduce costs and improve purity.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume